molecular formula C24H16N2OS B2590811 (2Z)-N-phenyl-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-imine CAS No. 556824-94-3

(2Z)-N-phenyl-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-imine

Cat. No.: B2590811
CAS No.: 556824-94-3
M. Wt: 380.47
InChI Key: KGGWGIBZOHHTMC-BZZOAKBMSA-N
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Description

(2Z)-N-phenyl-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-imine is a complex organic compound that features a chromene core, a thiazole ring, and a phenyl group. Compounds with such structures are often studied for their potential biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-phenyl-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-imine typically involves multi-step organic reactions. A common approach might include:

    Formation of the chromene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiazole ring: This step might involve the condensation of a thioamide with a haloketone or similar precursor.

    Attachment of the phenyl groups: This can be done through various substitution reactions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenyl groups.

    Reduction: Reduction reactions could target the imine group, converting it to an amine.

    Substitution: Various substitution reactions can occur, especially on the phenyl rings and the thiazole ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper catalysts.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with similar structures are often investigated for their potential as pharmaceuticals, particularly as antimicrobial or anticancer agents.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential, possibly as enzyme inhibitors or receptor modulators.

Industry

Industrially, such compounds might find applications in the development of new materials, such as polymers or dyes, due to their unique structural properties.

Mechanism of Action

The mechanism of action for (2Z)-N-phenyl-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-imine would depend on its specific application. Generally, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-N-phenyl-3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-imine: can be compared with other chromene-thiazole derivatives.

    Thiazole-based compounds: These often exhibit significant biological activity and are used in various pharmaceutical applications.

    Chromene derivatives: Known for their diverse pharmacological properties, including anti-inflammatory and antioxidant activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-phenyl-3-(4-phenyl-1,3-thiazol-2-yl)chromen-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2OS/c1-3-9-17(10-4-1)21-16-28-24(26-21)20-15-18-11-7-8-14-22(18)27-23(20)25-19-12-5-2-6-13-19/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGWGIBZOHHTMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C3=CC4=CC=CC=C4OC3=NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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